(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol
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Overview
Description
The compound belongs to a class of organic chemicals known for their heterocyclic structures, incorporating elements like sulfur (S), nitrogen (N), and oxygen (O) into their rings. These compounds are of interest due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of similar heterocyclic compounds often involves multi-step chemical reactions, starting from readily available precursors. Techniques such as condensation reactions, nucleophilic substitutions, and ring-closure strategies are commonly employed. The synthesis route can vary significantly based on the desired structural features and functional groups present in the target molecule (Shibata & Mizuguchi, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms within the ring systems, which can significantly influence the electronic distribution and, consequently, the chemical reactivity and physical properties. Crystallographic studies and spectroscopic methods (e.g., NMR, IR) are essential tools for elucidating the structure of these compounds. They provide insights into the arrangement of atoms, the configuration of stereocenters, and the presence of intra- and intermolecular interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactivities, influenced by the heteroatoms' electronic effects and the compound's overall molecular structure. They can participate in various chemical reactions, including but not limited to, electrophilic and nucleophilic substitutions, addition reactions, and cycloadditions. These reactions are crucial for modifying the compound or introducing new functional groups (Silva, Henry, & Pittman, 2012).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystallinity, are largely determined by the molecular structure and the presence of specific functional groups. These properties are critical for understanding the compound's behavior in different environments and applications (Pokhodylo, Shyyka, & Savka, 2018).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical agents, and stability under various conditions, are integral to determining the compound's potential uses. These properties are influenced by the heterocyclic structure and the electronic effects of the substituents attached to the system (Rud, Kaplaushenko, & Kucheryavyi, 2016).
properties
IUPAC Name |
1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-9-7-18-12(13-9)19-8-11(16)14-2-3-17-6-10(4-14)5-15/h7,10,15H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIJXDFFAIVODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)N2CCOCC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol |
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